N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine is a heterocyclic compound that belongs to the class of furo[3,2-b]pyrroles
Vorbereitungsmethoden
The synthesis of N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine typically involves a multi-step process. One common synthetic route follows the Hemetsberger–Knittel protocol, which includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and thermolysis promoting intramolecular cyclocondensation to form the O,N-heteropentalene structure . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine has been studied for its potential applications in several scientific fields. In medicinal chemistry, it is explored for its pharmacological activities, including anti-inflammatory and anticancer properties. In materials science, derivatives of this compound are investigated for their electronic and optical properties, making them candidates for use in organic electronics and photonics .
Wirkmechanismus
The mechanism of action of N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine can be compared with other similar compounds, such as thieno[3,2-b]pyrroles and seleno[3,2-b]pyrroles. These compounds share structural similarities but differ in their heteroatoms and specific properties. For instance, thieno[3,2-b]pyrroles contain sulfur atoms, while seleno[3,2-b]pyrroles contain selenium atoms. The unique combination of heteroatoms in this compound contributes to its distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C8H12N4O |
---|---|
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
2-N-ethylfuro[3,2-b]pyrrole-2,4,5-triamine |
InChI |
InChI=1S/C8H12N4O/c1-2-11-8-3-5-6(13-8)4-7(9)12(5)10/h3-4,11H,2,9-10H2,1H3 |
InChI-Schlüssel |
MGNQEUITBFJQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(O1)C=C(N2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.